molecular formula C20H20O8 B1261074 (1'S,5'R)-5'-Hydroxyaverantin CAS No. 151120-47-7

(1'S,5'R)-5'-Hydroxyaverantin

Cat. No. B1261074
CAS RN: 151120-47-7
M. Wt: 388.4 g/mol
InChI Key: GGNDESPZSKTNHV-PELKAZGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1'S,5'R)-5'-hydroxyaverantin is a hydroxyanthraquinone that is 1,3,6,8-tetrahydroxy-9,10-anthraquinone bearing a 1,5-dihydroxyhexyl substituent at position 2 (the 1'S,5'R-diastereomer). It has a role as a fungal metabolite. It is a polyketide, a polyphenol and a tetrahydroxyanthraquinone.

Scientific Research Applications

Inhibition of Aflatoxin Biosynthesis

A study by Sakuno et al. (2000) focused on identifying inhibitors of 5'-hydroxyaverantin dehydrogenase, a key enzyme in the aflatoxin biosynthesis pathway. They discovered a new metabolite from Trichoderma hamatum that inhibits this enzyme, contributing to the understanding of how to potentially control aflatoxin contamination in crops (Sakuno, Yabe, Hamasaki, & Nakajima, 2000).

Role in Fungal Metabolism

Another important study conducted by Chang et al. (2000) elucidated the role of the adhA gene in Aspergillus parasiticus, which is involved in converting 5'-hydroxyaverantin to averufin, another step in aflatoxin synthesis. This work highlights the complex genetic and enzymatic machinery fungi use to produce aflatoxin and offers potential targets for intervention (Chang, Yu, Ehrlich, Boue, Montalbano, Bhatnagar, & Cleveland, 2000).

Enzymatic Studies and Novel Intermediates

Further research by Sakuno et al. (2003) revealed two enzymatic steps in the conversion of 5'-hydroxyaverantin to averufin, involving novel intermediates and providing deeper insight into the biochemistry of aflatoxin biosynthesis. This understanding could help develop strategies to block aflatoxin production at multiple steps (Sakuno, Yabe, & Nakajima, 2003).

properties

CAS RN

151120-47-7

Molecular Formula

C20H20O8

Molecular Weight

388.4 g/mol

IUPAC Name

2-[(1S,5R)-1,5-dihydroxyhexyl]-1,3,6,8-tetrahydroxyanthracene-9,10-dione

InChI

InChI=1S/C20H20O8/c1-8(21)3-2-4-12(23)17-14(25)7-11-16(20(17)28)19(27)15-10(18(11)26)5-9(22)6-13(15)24/h5-8,12,21-25,28H,2-4H2,1H3/t8-,12+/m1/s1

InChI Key

GGNDESPZSKTNHV-PELKAZGASA-N

Isomeric SMILES

C[C@H](CCC[C@@H](C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O)O

SMILES

CC(CCCC(C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O)O

Canonical SMILES

CC(CCCC(C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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